Disodium cyanodithioimidocarbonate
Description
Overview of the Chemical Compound's Significance in Contemporary Chemical Research
Disodium (B8443419) cyanodithioimidocarbonate, often abbreviated as DCDIC, is an organosulfur compound that has garnered attention in various fields of chemical research. nih.gov While its most well-known application is as an industrial biocide and slimicide to control microbial growth in water treatment systems, its significance in academic research extends far beyond this practical use. nih.govepa.gov The compound belongs to the broader class of 1,1-dithiolate ligands, which are celebrated for their versatile coordination chemistry. researchgate.netmdpi.com
The dianion, [S₂C=N-CN]²⁻, is a "non-innocent" ligand, meaning the ligand itself is redox-active, participating in the electronic structure of its metal complexes in a way that can make the assignment of the metal's oxidation state ambiguous. acs.orgrsc.org This property makes its complexes subjects of fundamental studies in inorganic and coordination chemistry, offering insights into electron transfer processes and the electronic structure of metal-ligand bonds. acs.org Furthermore, derivatives of cyanodithioimidocarbonate, such as dimethyl N-cyanodithioiminocarbonate, serve as versatile building blocks in synthetic organic chemistry for the creation of various heterocyclic compounds with potential biological activities. nih.gov
The study of disodium cyanodithioimidocarbonate and its analogues contributes to the development of new materials, such as coordination polymers with interesting structural and electronic properties. researchgate.netrsc.org Its ability to form stable complexes with a wide range of metal ions also makes it a subject of interest in areas like materials science and catalysis. researchgate.net
Historical Trajectories of Academic Inquiry into this compound Chemistry
The academic journey of this compound is intertwined with the broader history of dithiocarbamates and related 1,1-dithiolate compounds. The study of dithiocarbamates began in the 19th century, with their initial applications found in the vulcanization of rubber. nih.gov Their fungicidal properties were discovered in the 1930s, leading to their widespread use in agriculture. wikipedia.org
This compound itself was registered for use as an industrial biocide in the United States as early as 1957. epa.gov This commercial application undoubtedly spurred initial academic interest in its synthesis, stability, and reactivity. Early research likely focused on its efficacy as a biocide and its environmental fate. nih.gov
The academic exploration of its coordination chemistry gained momentum as part of the broader investigation into 1,1-dithiolate ligands in the mid-20th century. acs.org Researchers began to appreciate the unique electronic properties of these ligands and their ability to form unusual coordination geometries and stabilize various metal oxidation states. mdpi.comacs.org The concept of "non-innocent" ligands, formalized in the 1960s, provided a theoretical framework for understanding the intriguing spectroscopic and electrochemical properties of complexes containing the cyanodithioimidocarbonate dianion. rsc.org
In more recent decades, academic inquiry has shifted towards harnessing the synthetic versatility of cyanodithioimidocarbonate derivatives and exploring the novel properties of their coordination complexes for applications beyond biocides, including materials science and catalysis. researchgate.netrsc.org
Fundamental Research Questions and Emerging Hypotheses in this compound Studies
Current and future research on this compound and its derivatives is driven by several key questions and hypotheses:
Exploring the Full Potential of "Non-Innocent" Ligand Behavior: A central research question revolves around fully understanding and exploiting the redox-active nature of the cyanodithioimidocarbonate ligand. Researchers are investigating how the electronic structure of its metal complexes can be fine-tuned by modifying the metal center and the substituents on the ligand. The hypothesis is that this control could lead to the design of novel catalysts with unique reactivity or materials with tailored electronic and magnetic properties. acs.org
Design and Synthesis of Novel Coordination Polymers and Frameworks: There is a growing interest in using this compound as a building block for constructing multi-dimensional coordination polymers. rsc.org A key hypothesis is that the rigid and multifunctional nature of the ligand can be utilized to create porous materials for applications in gas storage, separation, or heterogeneous catalysis. The interplay of coordination bonds and weaker intermolecular interactions is a subject of ongoing investigation. researchgate.net
Development of New Synthetic Methodologies: The use of cyanodithioimidocarbonate derivatives as precursors in organic synthesis continues to be an active area of research. nih.gov Scientists are exploring new reaction pathways to create complex heterocyclic molecules that may possess valuable pharmacological or material properties. The hypothesis is that the unique reactivity of the cyanodithioimidocarbonate functional group can be leveraged to develop more efficient and selective synthetic routes.
Investigation of Main Group Element Complexes: While the coordination chemistry of transition metals with dithiolate ligands is well-established, the study of their complexes with main group elements is an emerging field. uga.edu Researchers are exploring the synthesis, structure, and reactivity of these complexes, with the hypothesis that they may exhibit novel bonding and reactivity patterns not observed in their transition metal counterparts. uga.edu
Structure
2D Structure
Properties
CAS No. |
138-93-2 |
|---|---|
Molecular Formula |
C2N2Na2S2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
disodium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
AZDIXEXNLJMBJO-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[Na+].[Na+] |
Canonical SMILES |
C(#N)N=C([S-])[S-].[Na+].[Na+] |
boiling_point |
109 °C |
Color/Form |
Vivid orange/strong orange liquid |
density |
1.2719 kg/cu m |
Other CAS No. |
138-93-2 |
physical_description |
Disodium cyanodithioimidocarbonate is a clear to orangish liquid with distinct odor. Irritates skin and eyes. |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
shelf_life |
Stable for 14 days under the following conditions: ambient temperature (23 °C); broad spectrum light; stainless steel, copper metals and iron ions. Slight decrease in % active ingredient observed when test substance is exposed to zinc ions, with significant decrease after exposure to elevated temperatures, aluminum metal, aluminum and copper ions. |
vapor_pressure |
9.16X10-6 mm Hg @ 25 °C |
Origin of Product |
United States |
Synthetic Chemistry and Reaction Pathways of Disodium Cyanodithioimidocarbonate
Methodologies for the Chemical Synthesis of Disodium (B8443419) Cyanodithioimidocarbonate and its Precursors
The synthesis of disodium cyanodithioimidocarbonate and its precursors is primarily achieved through solution-phase routes. These methods involve the reaction of appropriate starting materials in a suitable solvent system.
Solution-Phase Synthetic Routes
Solution-phase synthesis is a common and versatile method for the preparation of a wide range of inorganic and organic compounds, including this compound. rsc.org This approach allows for good control over reaction parameters such as temperature, pressure, and stoichiometry. While specific details for the industrial synthesis of this compound are often proprietary, the general principles of solution-phase synthesis involve dissolving the reactants in a solvent in which they are soluble and allowing them to react. The desired product can then be isolated by precipitation, crystallization, or other purification techniques. researchgate.net
For instance, a general approach to synthesizing dithiocarbamates involves the reaction of an amine with carbon disulfide in the presence of a base. In the case of this compound, the precursor would likely be cyanamide (B42294) or a related compound. The reaction would be carried out in an aqueous solution with sodium hydroxide (B78521) to form the disodium salt.
Optimization of Synthetic Conditions and Yields
The efficiency of a chemical synthesis is heavily dependent on the reaction conditions. Optimization of these conditions is crucial for maximizing the yield and purity of the product while minimizing reaction time and cost. Key parameters that are often optimized include:
Reactant Concentration: The concentration of the starting materials can significantly influence the reaction rate and equilibrium position.
Temperature: Temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to decomposition of the product or the formation of unwanted byproducts.
Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and yield.
pH: For reactions in aqueous solutions, pH is a critical parameter that can affect the speciation of reactants and catalysts. For example, in the synthesis of disodium ethylenediamine-N,N'-disuccinate, adjusting the pH of an alkaline solution to between 5 and 10 is a key step in isolating the disodium salt. google.com
The optimization process often involves a systematic study of these parameters, sometimes employing statistical methods like response surface methodology to identify the optimal conditions. escholarship.org
Development of Novel Synthetic Approaches
While traditional solution-phase synthesis is well-established, research continues into the development of novel synthetic methods that offer advantages such as improved efficiency, reduced environmental impact, and access to new chemical derivatives. nih.gov For peptide synthesis, for example, new "green" solution-phase protocols have been developed using reagents like propylphosphonic anhydride (B1165640) (T3P®) to reduce reaction times and improve sustainability. rsc.org While not directly related to this compound, these advancements in synthetic methodology highlight the ongoing efforts to create more efficient and environmentally friendly chemical processes.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound is understood to proceed through a dithiocarbamate (B8719985) formation mechanism. Dithiocarbamates are known to be formed from the reaction of amines with carbon disulfide. In aqueous solutions, these compounds can undergo decomposition. nih.gov The hydrolysis of this compound is rapid across a range of pH values, yielding products such as thiocyanate (B1210189), thione, 3-amino-1,2,4-dithiazole-5-thione, and 3-amino-1,2,4-dithiazole-5-oxone. nih.gov This reactivity profile suggests that the formation reaction likely involves the nucleophilic attack of a nitrogen-containing precursor on carbon disulfide.
Derivatization Strategies and Synthesis of Related Chemical Entities
The chemical structure of this compound allows for various derivatization reactions, leading to the synthesis of related chemical entities with potentially different properties and applications.
Cyclization Reactions Involving Cyanodithioimidocarbonate Derivatives
The derivatives of cyanodithioimidocarbonate, particularly its dipotassium (B57713) and disodium salts, are instrumental in the synthesis of various heterocyclic systems. These reactions leverage the nucleophilic nature of the sulfur atoms and the electrophilic character of the cyano group, facilitating the formation of stable ring structures.
One notable application is in the synthesis of 1,2,4-triazole (B32235) derivatives. The reaction of dipotassium cyanodithioimidocarbonate with hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid yields the intermediate 5-amino-4H-1,2,4-triazole-3-thiol researchgate.net. This triazole can then be further functionalized. For instance, it can be reacted with phthalic anhydride and subsequently with various alkyl, aralkyl, or phenacyl bromides in a one-pot, four-component synthesis to produce a range of 2-aminoisoindoline-1,3-dione derivatives researchgate.net.
Another significant cyclization pathway involves the formation of 1,2,4-thiadiazoles. The reaction of dipotassium cyanodithioimidocarbonate with one molar equivalent of a substituted alkyl halide leads to the formation of potassium 5-substituted cyanodithioimidocarbonate esters. These monoesters can then undergo oxidative cyclization using halogenating agents such as chlorine, sulfuryl chloride, bromine, or iodine. This process results in the formation of novel 3-halo-5-substituted-thio-1,2,4-thiadiazoles dss.go.th.
Furthermore, the dipotassium salt of cyanodithioimidocarbonate can be directly cyclized. Treatment with sulfuryl chloride induces an oxidative cyclization to form a 1,2,4-thiadiazole (B1232254) derivative archive.org.
The following table summarizes the key cyclization reactions involving cyanodithioimidocarbonate derivatives:
Table 1: Cyclization Reactions of Cyanodithioimidocarbonate Derivatives| Starting Material | Reagents | Intermediate/Product | Heterocyclic Core |
|---|---|---|---|
| Dipotassium cyanodithioimidocarbonate | 1. Hydrazine hydrate, Acetic acid2. Phthalic anhydride3. Alkyl/aralkyl/phenacyl bromides | 2-Aminoisoindoline-1,3-dione derivatives | 1,2,4-Triazole |
| Dipotassium cyanodithioimidocarbonate | 1. Substituted alkyl halide2. Halogenating agent (Cl₂, SO₂Cl₂, Br₂, I₂) | 3-Halo-5-substituted-thio-1,2,4-thiadiazoles | 1,2,4-Thiadiazole |
| Dipotassium cyanodithioimidocarbonate | Sulfuryl chloride | 1,2,4-Thiadiazole derivative | 1,2,4-Thiadiazole |
Utilization of this compound as a Reagent in Organic Synthesis
This compound, and its corresponding dipotassium salt, function as key reagents in the construction of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The reactivity of this compound stems from the nucleophilic sulfur atoms and the potential for the cyano group to participate in cyclization reactions.
A primary application of this reagent is in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol. While various methods exist for the synthesis of this important heterocyclic scaffold, the use of this compound offers a direct route. The reaction with hydrazine is a key step in forming the thiadiazole ring structure.
The general synthetic utility is further demonstrated in the preparation of thiazole (B1198619) derivatives. The reaction of dipotassium cyanodithioimidocarbonate with two equivalents of an 'acidic' methyl halide produces diesters. In an alkaline medium, these diesters form carbanions that subsequently cyclize to yield 2-(alkylsulfanyl)thiazol-4-amines thieme-connect.de. The substituents at the 2 and 5 positions of the thiazole ring are determined by the choice of the substituted methyl halide used in the initial step thieme-connect.de. This method provides a versatile approach to a range of substituted thiazol-4-amines thieme-connect.de.
The following table outlines the role of this compound as a reagent in organic synthesis:
Table 2: Utilization of this compound in Organic Synthesis| Target Compound Class | Reaction Description | Key Reagents |
|---|---|---|
| 1,2,4-Triazole derivatives | One-pot, four-component synthesis. | Dipotassium cyanodithioimidocarbonate, Hydrazine hydrate, Phthalic anhydride, Alkyl/aralkyl/phenacyl bromides |
| 1,2,4-Thiadiazole derivatives | Synthesis of monoesters followed by oxidative cyclization. | Dipotassium cyanodithioimidocarbonate, Substituted alkyl halides, Halogenating agents |
| Thiazole derivatives | Formation of diesters followed by base-mediated cyclization. | Dipotassium cyanodithioimidocarbonate, 'Acidic' methyl halides, Base |
Coordination Chemistry and Metal Complexation Studies of Disodium Cyanodithioimidocarbonate
Disodium (B8443419) Cyanodithioimidocarbonate as a Ligand in Transition Metal Complexes
The cyanodithioimidocarbonate anion, [C₂N₂S₂]²⁻, has been effectively utilized as a ligand to synthesize a range of transition metal complexes. Its ability to act as a versatile building block has led to the creation of both mononuclear and polynuclear coordination compounds.
Synthesis of Metal-Cyanodithioimidocarbonate Coordination Compounds
The synthesis of coordination compounds involving the cyanodithioimidocarbonate ligand typically proceeds through the reaction of a salt of the ligand, such as potassium or disodium cyanodithioimidocarbonate, with a suitable metal halide complex. For instance, square planar complexes of platinum and palladium have been successfully synthesized.
The general synthetic approach involves reacting the appropriate metal halide with potassium cyanodithioimidocarbonate. This method has been employed to produce complexes such as [PPh₄]₂[M(C₂N₂S₂)₂] where M is Platinum (Pt) or Palladium (Pd). Similarly, phosphine-containing platinum complexes like [Pt(C₂N₂S₂)(PR₃)₂] (where PR₃ can be PMe₂Ph or PPh₃) and [Pt(C₂N₂S₂)(PP)] (where PP represents bidentate phosphine (B1218219) ligands like dppe, dppm, or dppf) have been obtained through this route.
Furthermore, dimeric complexes can be synthesized from transition metal dimer starting materials. Examples include [[Pt(C₂N₂S₂)(PR₃)]₂] (with PR₃ = PMe₂Ph), [M[(C₂N₂S₂)(η⁵-C₅Me₅)]₂] (for M = Rhodium or Iridium), and [[Ru(C₂N₂S₂)(η⁶-p-MeC₆H₄iPr)]₂].
Ligand Binding Modes and Geometric Configurations within Metal Complexes
In dimeric structures, a different coordination behavior is observed. One of the sulfur atoms of the cyanodithioimidocarbonate ligand can act as a bridging atom, linking two separate metal centers. This bridging mode contributes to the formation of a core structure that can exhibit a cubane-like geometry. This versatility in coordination allows for the construction of complex polynuclear architectures.
Structural Elucidation of Coordination Compounds via X-ray Diffraction Analysis
While the synthesis and general structural features of several metal-cyanodithioimidocarbonate complexes have been reported, detailed crystallographic data from X-ray diffraction studies are not widely available in the public domain for a broad range of these compounds. Such data is crucial for a comprehensive understanding of the subtle structural variations that arise from changes in the metal center or other coordinated ligands.
Interactive Data Table: Crystallographic Data for Selected Metal Complexes
A comprehensive search of available scientific literature did not yield specific crystallographic data tables (including bond lengths and angles) for this compound complexes that could be presented here.
Catalytic Applications of this compound Metal Complexes
The development of efficient catalysts is a cornerstone of modern chemistry, with significant research focused on energy-related reactions such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). These reactions are fundamental to technologies like water splitting for hydrogen fuel production.
Electrocatalytic Oxygen Evolution Reactions (OER)
The oxygen evolution reaction is the anodic half-reaction in water electrolysis, involving the oxidation of water to produce oxygen gas. Despite extensive research into various transition metal complexes for OER catalysis, there is currently no available scientific literature or research data on the application of this compound metal complexes for this purpose.
Electrocatalytic Hydrogen Evolution Reactions
The hydrogen evolution reaction is the cathodic half-reaction in water splitting, where protons are reduced to form hydrogen gas. While many coordination compounds are being investigated for their potential as HER catalysts to replace precious metals like platinum, a thorough review of published research reveals no studies on the use of this compound-based metal complexes for electrocatalytic hydrogen evolution.
The existing body of scientific literature accessible through public search engines does not appear to contain studies detailing the use of this compound or its metal complexes in mediating catalytic transformations beyond those potentially covered in other sections of your requested article. It is possible that the catalytic applications of this specific compound are a niche and not widely published, or are described in proprietary industrial literature not accessible to the public.
Therefore, the section on "3.2.3. Other Catalytic Transformations Mediated by this compound Complexes," including any data tables or detailed research findings, cannot be generated at this time due to the lack of available source material.
Advanced Spectroscopic and Analytical Research on Disodium Cyanodithioimidocarbonate
Application of Spectroscopic Techniques for Structural and Electronic Characterization
A variety of spectroscopic methods are instrumental in elucidating the structural and electronic features of disodium (B8443419) cyanodithioimidocarbonate. These techniques provide detailed insights into its molecular vibrations, electronic transitions, and the arrangement of its constituent atoms.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and characterizing the molecular structure of a compound. researchgate.netnih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FTIR spectrum provides a unique "fingerprint" of the molecule. researchgate.netnih.gov For disodium cyanodithioimidocarbonate, specific absorption bands in the FTIR spectrum correspond to the vibrations of its key functional groups.
The analysis of FTIR spectra can be enhanced through chemometric methods, which help in resolving complex spectral data and identifying patterns that might not be visually apparent. nih.gov These techniques are valuable for both qualitative identification and quantitative analysis. nih.gov
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C≡N (Cyano) | Stretching | 2260 - 2200 |
| C=N (Imino) | Stretching | 1690 - 1640 |
| C-S (Thio) | Stretching | 800 - 600 |
This table presents typical wavenumber ranges for the primary functional groups found in this compound. The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.
Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utwente.nl When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. utwente.nl
For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the cyano (C≡N), imino (C=N), and thio (C-S) groups. The position and intensity of these bands can be influenced by the solvent and the presence of other substances in the solution. researchgate.net
Typical Electronic Transitions in this compound:
| Transition Type | Associated Functional Groups | Expected Wavelength Range (nm) |
| π → π | C≡N, C=N | 200 - 300 |
| n → π | C=N, C-S | 300 - 400 |
This table outlines the expected electronic transitions for this compound. The specific absorption maxima (λ_max) would need to be determined experimentally.
Fluorescence Spectroscopic Investigations
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. nih.gov While not all molecules fluoresce, those that do can be studied to understand their electronic excited states and their interactions with the environment. Investigations into the fluorescence properties of this compound could reveal information about its potential for use in fluorescent labeling or as a probe in certain analytical applications. The fluorescence intensity and lifetime can be affected by factors such as solvent polarity, pH, and the presence of quenchers. edinst.comhoriba.com
Spectrophotometric Titrations for Interaction Studies
Spectrophotometric titrations, using techniques like UV-Vis or fluorescence spectroscopy, are valuable for studying the interactions between this compound and other chemical species, such as metal ions or macromolecules. By monitoring changes in the absorbance or fluorescence spectrum as a titrant is added, one can determine the stoichiometry and binding constants of the resulting complexes. This information is critical for understanding the mechanism of action of this compound in its various applications.
Challenges in Spectroscopic Signal Analysis (e.g., Inner Filter Effects)
A significant challenge in quantitative fluorescence spectroscopy is the inner filter effect (IFE). edinst.comrsc.org This phenomenon occurs in concentrated solutions where the sample itself absorbs a significant portion of the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity. edinst.comhoriba.com
There are two types of inner filter effects:
Primary Inner Filter Effect: Attenuation of the excitation light as it passes through the sample. nih.gov
Secondary Inner Filter Effect: Re-absorption of the emitted fluorescence by the sample. edinst.com
To mitigate the inner filter effect, it is common practice to work with dilute solutions where the absorbance is low (typically below 0.1). edinst.com Alternatively, mathematical correction methods can be applied to the measured fluorescence data to account for the absorption-induced distortions. rsc.orghoriba.com Front-face illumination is another experimental approach that can minimize the path length of light through the sample, thereby reducing the impact of the inner filter effect. edinst.com
Electrochemical Characterization and Redox Properties
The electrochemical behavior of dithiocarbamates, the chemical class to which this compound belongs, is characterized by redox reactions centered on the sulfur atoms. While specific electrochemical studies on this compound are not extensively available in public literature, the general redox properties of dithiocarbamates provide a foundational understanding.
The primary electrochemical process for dithiocarbamates is their oxidation to form thiuram disulfides. This reaction involves the formation of a disulfide bond (S-S) between two dithiocarbamate (B8719985) molecules. The oxidation potential and the reversibility of this process can be influenced by the chemical environment, such as the pH of the solution and the nature of the substituents on the nitrogen atom.
Voltammetric techniques are powerful tools for studying these redox processes. Cyclic voltammetry, for instance, can be used to investigate the oxidation and reduction potentials of dithiocarbamate compounds, providing insights into their reactivity and stability. The electrochemical oxidation of the dithiocarbamate anion is often a quasi-reversible process, which is followed by a chemical coupling reaction to form the thiuram disulfide. The resulting thiuram disulfide can also be electrochemically reduced, cleaving the S-S bond to regenerate the dithiocarbamate anions.
The electrochemical properties of dithiocarbamates are also central to their interaction with metal ions. Dithiocarbamates are known to be excellent chelating agents, forming stable complexes with a wide range of transition metals. The formation of these metal complexes can significantly alter the redox behavior of the dithiocarbamate ligand. In some cases, the dithiocarbamate ligand can stabilize higher oxidation states of the central metal atom within the complex. The electrochemical analysis of these metal complexes can provide information on the stoichiometry and stability of the complexes.
Table 1: General Electrochemical Characteristics of Dithiocarbamates
| Electrochemical Process | Description | Influencing Factors |
| Oxidation | Formation of thiuram disulfide via a quasi-reversible one-electron transfer. | pH, solvent, substituents on the nitrogen atom. |
| Reduction | Cleavage of the disulfide bond in thiuram disulfide to regenerate the dithiocarbamate anion. | Electrode material, solvent. |
| Complexation | Formation of stable complexes with various metal ions. | Nature of the metal ion, pH. |
This table presents generalized data for the dithiocarbamate class of compounds due to the limited availability of specific data for this compound.
Chromatographic and Other Separation Methodologies in this compound Analysis
Chromatographic techniques are essential for the separation and quantification of this compound from various matrices. Given its application in industrial water systems, robust analytical methods are necessary for monitoring its concentration and degradation products.
Gas Chromatography (GC) is a widely used technique for the analysis of dithiocarbamates. However, due to the low volatility and thermal instability of many dithiocarbamates, direct analysis by GC is often challenging. A common approach involves the acidic hydrolysis of the dithiocarbamate to produce carbon disulfide (CS₂), which is a volatile compound. The evolved carbon disulfide is then typically analyzed by headspace GC with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS). This method, while effective, is an indirect "total dithiocarbamates" method and does not distinguish between different dithiocarbamate species that might be present in a sample.
To achieve speciation of different dithiocarbamates, derivatization techniques can be employed to form more volatile and thermally stable products. For instance, methylation of dithiocarbamates with reagents like methyl iodide can produce methyl derivatives that are amenable to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the direct analysis of dithiocarbamates without the need for derivatization. Reversed-phase HPLC with UV detection is a common approach. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The choice of mobile phase composition and pH is critical for achieving good separation and peak shape. HPLC methods can be developed to be specific for this compound, allowing for its direct quantification in the presence of other compounds.
Capillary Electrophoresis (CE) is another separation technique with the potential for analyzing dithiocarbamates. CE offers high separation efficiency, short analysis times, and low consumption of reagents. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored for the separation of this compound from other components in a sample. Detection can be achieved using UV-Vis spectrophotometry or by coupling the CE system to a mass spectrometer.
Table 2: Chromatographic Methods for Dithiocarbamate Analysis
| Technique | Principle | Typical Column/Capillary | Detection Method | Key Considerations |
| Gas Chromatography (GC) | Separation of volatile compounds. | Capillary columns (e.g., DB-WAX). | Flame Photometric Detector (FPD), Mass Spectrometry (MS). | Often requires derivatization (e.g., to CS₂) due to low volatility of the parent compound. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Reversed-phase (e.g., C18). | UV-Vis Detector, Photodiode Array (PDA) Detector. | Allows for direct analysis without derivatization. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Fused silica (B1680970) capillary. | UV-Vis Detector, Mass Spectrometry (MS). | High efficiency and low sample/reagent consumption. |
This table presents generalized data for the dithiocarbamate class of compounds due to the limited availability of specific data for this compound.
Environmental Behavior and Transformation Pathways of Disodium Cyanodithioimidocarbonate
Degradation Mechanisms in Aquatic and Terrestrial Environmental Systems
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For disodium (B8443419) cyanodithioimidocarbonate, these processes can be categorized as abiotic (hydrolysis, photolysis) and biotic (biodegradation).
Hydrolysis and Photolysis: Detailed public domain studies specifically quantifying the rates of hydrolysis and photolysis for disodium cyanodithioimidocarbonate are not readily available. However, based on the general behavior of organic compounds in aquatic environments, it can be inferred that these processes may contribute to its degradation. Hydrolysis involves the reaction of the compound with water, potentially leading to the cleavage of its chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. Photolysis, or degradation by sunlight, is another potential abiotic pathway, particularly in clear, shallow waters where the compound would be exposed to ultraviolet radiation.
Biodegradation: Information from the U.S. Environmental Protection Agency (EPA) suggests that the use patterns of this compound limit its significant presence in the terrestrial environment. In aquatic systems, biodegradation by microorganisms is a primary mechanism for the breakdown of many organic chemicals. While specific studies on the microbial degradation of this compound are scarce, it is expected that bacteria and fungi in industrial water treatment systems, soil, and sediment would play a role in its transformation. The efficiency of biodegradation would depend on various factors, including the microbial community present, nutrient availability, temperature, and aeration.
Pathways of Environmental Transformation and Formation of Transformation Products
When a chemical like this compound degrades in the environment, it can form various transformation products. These new compounds may have different chemical properties and environmental effects than the parent compound.
The transformation of organic pollutants can occur through processes like oxidation, reduction, and hydrolysis. For instance, biotransformation in organisms often involves two phases. Phase I reactions introduce or expose functional groups, making the molecule more water-soluble, while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion.
Identifying the specific transformation products of this compound requires sophisticated analytical techniques, such as high-resolution mass spectrometry (HRMS). This technology allows for the identification of unknown compounds in complex environmental samples. Without specific experimental data, the exact transformation pathways and resulting products of this compound remain speculative. General transformation pathways for similar sulfur and nitrogen-containing organic compounds may involve oxidation of the sulfur atom and cleavage of carbon-sulfur or carbon-nitrogen bonds.
Interactions with Environmental Matrices (e.g., Soil, Sediments)
The interaction of this compound with soil and sediments is a key factor influencing its environmental transport and availability. These interactions are primarily governed by sorption and desorption processes.
Sorption and Desorption: Sorption refers to the binding of a chemical to solid particles, such as organic matter and clay minerals in soil and sediment. The extent of sorption is influenced by the chemical's properties (e.g., polarity, size) and the characteristics of the matrix (e.g., organic carbon content, clay type, pH). Generally, non-polar, water-insoluble pesticides tend to adsorb more strongly to soil organic matter.
Given that this compound is formulated as a soluble concentrate/liquid, it is expected to be relatively mobile in the aqueous phase. However, its dithiocarbamate (B8719985) structure suggests a potential for complexation with metal ions present in soil and sediment, which could influence its sorption behavior. The addition of substances like phosphate (B84403) to soils has been shown to cause desorption of organic matter, which could in turn affect the mobility of sorbed compounds.
Specific studies detailing the sorption coefficients (such as Koc) for this compound in various soil and sediment types are not widely published. Such data would be essential for accurately modeling its fate and transport in the environment.
Studies on Bioavailability and Environmental Mobility (excluding ecological impact assessments)
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Environmental mobility describes the potential for a chemical to move through different environmental compartments.
Bioavailability: The bioavailability of a substance in soil and water is closely linked to its sorption characteristics. Chemicals that are strongly sorbed to soil or sediment particles are generally less bioavailable to organisms in the water column or soil pore water. The water-soluble nature of this compound suggests that it could be readily bioavailable in aquatic systems. The EPA has noted that while its discharge is regulated, there is some concern about its potential effects on aquatic organisms exposed to effluent from industrial sites.
Environmental Mobility: The mobility of a chemical in soil is often predicted using its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, suggesting a potential to leach into groundwater. Conversely, a high Koc signifies strong sorption and low mobility.
The EPA has indicated that the use of this compound in secondary oil recovery is unlikely to pose a hazard to groundwater, as the injection wells are properly encased, preventing contact with aquifers. For other industrial uses, discharge is regulated through the National Pollutant Discharge Elimination System (NPDES) to limit the amount released into public waters. The water solubility of this compound suggests a potential for mobility in surface water systems.
| Factor | Influence on Mobility | Remarks |
|---|---|---|
| Water Solubility | High solubility generally leads to higher mobility in aquatic systems. | This compound is formulated as a soluble liquid. |
| Soil/Sediment Sorption | Strong sorption reduces mobility. | Specific sorption data (Koc) is not readily available. Interaction with organic matter and clay minerals is expected. |
| Use Pattern | Contained industrial uses and regulated discharge limit widespread environmental mobility. | Used in closed or semi-closed water systems. |
Development of Analytical Techniques for Environmental Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its transformation products in environmental samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticides and other organic compounds in water and soil. For compounds like this compound, which may be present at low concentrations in complex environmental matrices, a sample preparation step is often necessary to extract and concentrate the analyte. Solid-Phase Extraction (SPE) is a common technique used for this purpose.
Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) can provide spectral information, aiding in compound identification. For higher sensitivity and selectivity, especially for identifying unknown transformation products, HPLC coupled with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method.
While specific validated methods for the routine analysis of this compound in environmental samples are not extensively documented in public literature, the general methodologies for pesticide analysis provide a strong foundation for developing such methods.
| Technique | Sample Type | Key Features |
|---|---|---|
| HPLC-UV/DAD | Water, Soil Extracts | Good for quantification when reference standards are available. DAD provides spectral confirmation. |
| LC-MS/MS | Water, Soil Extracts | High sensitivity and selectivity, suitable for trace-level detection and confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Water, Soil Extracts | Enables the identification of unknown transformation products by providing accurate mass measurements. |
Computational and Theoretical Chemistry Studies of Disodium Cyanodithioimidocarbonate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to determining the intrinsic properties of a molecule. aps.org These calculations solve the electronic structure problem to find the energy and wavefunction of a molecule, which in turn allows for the prediction of a wide range of chemical properties. aps.org
For disodium (B8443419) cyanodithioimidocarbonate, methods like Density Functional Theory (DFT) are commonly employed. DFT functionals such as M06-2X, often paired with basis sets like def2-TZVP, have been shown to provide a favorable balance between accuracy and computational cost for a wide range of organic molecules. nrel.gov
A typical computational workflow begins with finding the lowest-energy three-dimensional arrangement of atoms, or the optimized molecular geometry. This process often starts with a conformational search using computationally less expensive methods like molecular mechanics force fields (e.g., MMFF94s) to identify a likely starting geometry, which is then refined using higher-level DFT calculations. nrel.gov Once the optimized geometry is found, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). mdpi.com
From these foundational calculations, a wealth of data about the molecule's electronic properties can be derived. These properties are crucial for understanding the molecule's stability, solubility, and interactions with other molecules.
Key Calculable Properties:
Optimized 3D Geometry: Provides precise bond lengths and angles for the cyanodithioimidocarbonate anion.
Vibrational Frequencies: Correlate to infrared (IR) spectra, which can be used to identify the compound and confirm its structure. nih.gov
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.
Electron Distribution: Properties like Mulliken atomic charges reveal the partial charges on each atom, highlighting the polar nature of the molecule and the location of the negative charges on the sulfur and nitrogen atoms of the anion. nrel.gov
Thermodynamic Properties: Standard enthalpies and Gibbs free energies of formation can be calculated, providing essential data on the compound's stability. nrel.gov
The following table illustrates the types of data that can be generated for the cyanodithioimidocarbonate anion using quantum chemical calculations.
| Property Category | Specific Data Point | Significance |
| Structural Properties | C-S Bond Length | Indicates the bond order and strength within the anion. |
| S-C-S Bond Angle | Defines the geometry and steric profile of the molecule. | |
| Electronic Properties | HOMO-LUMO Energy Gap | A smaller gap often suggests higher reactivity. |
| Mulliken Charge on Sulfur Atoms | Quantifies the negative charge localization, indicating sites for electrophilic attack. | |
| Spectroscopic Properties | Calculated IR Frequencies (e.g., C≡N stretch) | Allows for direct comparison with experimental IR spectra for validation. nih.gov |
| Thermodynamic Properties | Standard Enthalpy of Formation | Provides data on the energetic stability of the molecule. nrel.gov |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemistry focuses on the properties of a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule within a larger system over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of intermolecular interactions and dynamic processes. nih.govhw.ac.uk
For disodium cyanodithioimidocarbonate, an ionic compound, MD simulations are particularly useful for understanding its behavior in solution, typically in water. In such a simulation, a central cyanodithioimidocarbonate anion and its counter-ions (Na⁺) would be placed in a simulation box filled with water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters that approximates the potential energy of the system.
MD simulations can elucidate:
Solvation Structure: How water molecules arrange themselves around the cyanodithioimidocarbonate anion and the sodium cations. This includes calculating the radial distribution function, which shows the probability of finding a water molecule at a certain distance from the ions.
Ion Pairing: The tendency of the disodium and cyanodithioimidocarbonate ions to associate in solution versus existing as fully solvated, separate ions.
Transport Properties: Dynamic properties such as the diffusion coefficient of the anion in water can be calculated, which is relevant to its mobility in various applications.
Interactions with Surfaces or Biomolecules: MD simulations can model the interaction of the compound with other materials, such as a metal surface in an anticorrosion application or the active site of an enzyme in a biological context. nih.gov For instance, studies on similar ionic species have used MD to understand their binding mechanisms to lipid bilayers, a process driven by both electrostatic interactions and hydrophobic effects. nih.gov
These simulations provide an atomistic-level understanding that bridges the gap between the static picture from quantum chemistry and the macroscopic properties observed experimentally. hw.ac.uk
Prediction of Reactivity and Reaction Mechanisms through Theoretical Modeling
Theoretical modeling is a powerful tool for predicting how a molecule will behave in a chemical reaction. aps.org By mapping the potential energy surface of a reacting system, computational chemists can identify the most likely pathways for a reaction, calculate the energy barriers (activation energies) that must be overcome, and determine the energies of the final products. nih.gov
For this compound, theoretical models could be used to investigate various reactions, such as:
Nucleophilic Attack: The cyanodithioimidocarbonate anion, with its electron-rich sulfur and nitrogen atoms, is expected to be a potent nucleophile. Theoretical models can predict the preferred sites of attack on various electrophiles and calculate the reaction rates.
Coordination Chemistry: The anion can act as a ligand, coordinating to metal ions through its sulfur or nitrogen atoms. Computational models can predict the geometry and stability of the resulting metal complexes.
Decomposition Pathways: By calculating the energies of various possible decomposition products and the activation energies for different breakdown pathways, theoretical models can predict the thermal stability of the compound.
Direct dynamics trajectory simulations, a sophisticated computational method, have been used to study the reaction mechanisms of structurally related dicyanamide (B8802431) anions with oxidants like NO₂. nih.gov Such studies reveal complex reaction pathways, including proton transfer and abstraction mechanisms, and provide detailed, step-by-step insight into how the reaction unfolds at the molecular level. nih.gov A similar approach could be applied to this compound to understand its oxidative stability and reaction mechanisms with various chemical agents.
Cheminformatics Approaches for Advanced Chemical Analysis and Relationship Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data, identify structure-activity relationships, and build predictive models. researchgate.netnih.gov this compound (identified by its DTXSID, DTXSID6034423) is included in large chemical databases, such as the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which serves as a hub for chemical data. epa.govepa.gov
A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models are mathematical equations that correlate the chemical structure of a compound, represented by numerical values called molecular descriptors, with a specific biological activity or property. mdpi.comresearchgate.net These models are invaluable for predicting the potential effects of chemicals for which little or no experimental data exist, a common situation for many industrial chemicals. nih.gov
This compound has been evaluated using QSAR models within the EPA's Toxicology Forecaster (ToxCast) program. This program uses high-throughput screening and computational models to predict the potential for chemicals to interact with various biological pathways. For example, the CoMPARA (Consensus Model for Androgen Receptor Activity) project used QSAR models to predict the androgen receptor activity for thousands of chemicals in the DSSTox library, including this compound. epa.gov
The table below summarizes the publicly available results from consensus QSAR models for this compound as part of the ToxCast program. These models predict the potential of the compound to act as an agonist (activator) or antagonist (inhibitor) of specific nuclear receptors.
| Model / Project | Target Receptor | Predicted Activity (Agonist) | Predicted Activity (Antagonist) | Predicted Binding |
| CoMPARA (Consensus) | Androgen Receptor | 0.00 | 0.00 | 0 |
| CERAPP (Consensus) | Estrogen Receptor | 0.00 | 0.00 | 0 |
Data sourced from the EPA's ToxCast models. A value of 0.00 indicates a prediction of inactivity. epa.gov
These results, predicting inactivity for both androgen and estrogen receptor pathways, are used to prioritize chemicals for further in-depth experimental testing. epa.gov By using cheminformatics and QSAR, regulatory bodies and researchers can perform rapid, large-scale screening of chemicals to identify potential hazards and guide future research efforts efficiently. nih.govnih.gov
Emerging Research Frontiers and Future Directions for Disodium Cyanodithioimidocarbonate
Novel Applications in Advanced Materials Science (e.g., as precursors for nanoparticles)
The development of nanomaterials is a cornerstone of modern materials science, and the search for effective precursors is critical. Dithiocarbamate (B8719985) complexes have emerged as valuable single-source precursors for synthesizing metal sulfide (B99878) nanoparticles. nih.govnih.gov This is attributed to their sulfur-rich nature and the relative ease with which the C-S bond can be broken during synthesis processes like solvothermal methods. nih.govnih.gov The use of a single-source precursor, which contains both the metal and the sulfur, can offer better control over the stoichiometry of the resulting nanoparticles.
Research has demonstrated the versatility of the dithiocarbamate functional group in this domain. For instance, various dithiocarbamate ligands have been successfully used as stabilizing adsorbates for the preparation of gold nanoparticles. rsc.orgrsc.org In these studies, nanoparticles were prepared via a two-phase synthesis and were found to be stable for months. rsc.orgrsc.org Furthermore, specific complexes like bis(diallydithiocarbamato)zinc(II) and the corresponding silver(I) complex have been used as precursors to prepare zinc sulfide (ZnS) and silver sulfide (Ag₂S) nanoparticles, respectively. acs.org These nanoparticles have shown potential as nanophotocatalysts for the degradation of organic dyes. acs.org
While direct studies utilizing disodium (B8443419) cyanodithioimidocarbonate for nanoparticle synthesis are not prominent in current literature, its chemical structure suggests significant potential. As a salt of cyanodithioimidocarbonic acid, it belongs to the dithiocarbamate family and possesses the key sulfur-containing functional group necessary to act as a sulfur source. nih.govmdpi.com Future research could focus on using disodium cyanodithioimidocarbonate as a ligand to first form metal complexes, which would then serve as single-source precursors for metal sulfide nanoparticles, mirroring the successful approaches used with other dithiocarbamate derivatives. nih.govacs.org
Development of Advanced Analytical Methods for Detection and Characterization
The accurate detection and characterization of this compound and other dithiocarbamates present a significant analytical challenge. tandfonline.com This difficulty stems from their low stability, especially in acidic conditions found in many sample matrices like fruit juices, where they can rapidly decompose into carbon disulfide (CS₂) and a corresponding amine. tandfonline.comthermofisher.com
Historically, the standard analytical approach has been an indirect one. encyclopedia.pub This method involves the hot acid digestion of the sample to quantitatively convert all dithiocarbamates present into CS₂. thermofisher.comencyclopedia.pub The evolved carbon disulfide gas is then typically measured using techniques like gas chromatography (GC), often coupled with mass spectrometry (GC-MS). thermofisher.comencyclopedia.pub While robust, this "sum method" is non-specific; it provides a total concentration of all dithiocarbamates but cannot distinguish between the different types that may be present in a sample. thermofisher.com
To overcome this limitation, recent research has focused on developing advanced analytical methods capable of detecting individual dithiocarbamate compounds. These modern approaches are typically based on liquid chromatography (LC), which avoids the high temperatures that cause degradation. tandfonline.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice. nih.govnih.gov
A key innovation in these LC-based methods is the sample preparation step, which must stabilize the target compounds. One successful strategy involves converting the dithiocarbamates into more stable, water-soluble sodium salts in the presence of sodium bicarbonate (NaHCO₃) and then methylating them with a reagent like dimethyl sulfate. nih.gov This derivatization creates more stable molecules that can be readily separated and quantified by LC-MS/MS. nih.gov Such methods have achieved low limits of quantification, in the µg/kg range, for various dithiocarbamates in complex matrices like beer, fruit juice, and malt. nih.gov The continued development of these direct analysis techniques is crucial for more accurate exposure assessments and for studying the specific environmental fate of compounds like this compound.
Exploration of Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While the traditional synthesis of this compound involves reagents like carbon disulfide, the broader field of dithiocarbamate synthesis is an active area for green chemistry research. ajgreenchem.comrsc.org
Several innovative and environmentally friendly methods for synthesizing dithiocarbamates have been developed. These include one-pot, three-component reactions that combine an amine, carbon disulfide, and an alkyl halide under solvent-free conditions, representing a highly atom-economic process. organic-chemistry.orgorganic-chemistry.org Other approaches utilize green reaction media, such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), to facilitate the reaction, yielding high amounts of product with short reaction times and allowing the solvent to be recycled. rsc.org A particularly novel approach involves a multicomponent reaction that provides S-aryl dithiocarbamates using visible light without the need for any transition-metal catalysts or ligands, which minimizes chemical waste and metal residues in the final products. organic-chemistry.orgorganic-chemistry.org
The established synthesis for a closely related compound, dipotassium (B57713) cyanodithioimidocarbonate, involves the reaction of cyanamide (B42294) with carbon disulfide in the presence of a base. mdpi.com This known pathway presents an opportunity for applying green chemistry principles. Future research could explore replacing traditional volatile organic solvents with greener alternatives like water or PEG, investigating catalyst-free conditions, or developing a one-pot synthesis to improve efficiency and reduce waste streams. rsc.orgrsc.org By adapting these modern synthetic strategies, the production of this compound could be made significantly more sustainable.
Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains
The study of this compound inherently crosses disciplinary boundaries, connecting chemistry with microbiology, environmental science, and materials science.
Environmental and Regulatory Science: The primary use of this compound as an industrial biocide places it at the intersection of chemistry and industrial microbiology. epa.gov Its registration and regulation by bodies like the U.S. Environmental Protection Agency (EPA) necessitate extensive interdisciplinary studies on its environmental fate and transport. epa.govnih.gov Research shows it decomposes rapidly in moist soils and water into products such as thiocyanate (B1210189) and 3-amino-1,2,4-dithiazole-5-thione. nih.gov Understanding these degradation pathways is crucial for assessing its environmental impact, a field that combines analytical chemistry, toxicology, and environmental modeling. elsevier.com
Coordination Chemistry: The cyanodithioimidocarbonate anion is a versatile ligand capable of forming stable complexes with metal ions. mdpi.com Dithiocarbamates are well-known chelating agents that bind to metals through their two sulfur atoms. nih.govlibretexts.org The closely related dithiocarbimate ligands, which include the cyanodithioimidocarbonate anion, are also noted for their strong coordination ability. mdpi.com This capacity to chelate metals is fundamental to its role in potential materials science applications and opens avenues for research in supramolecular chemistry and catalyst development. rsc.orgyoutube.comyoutube.commsu.edu
Biochemistry and Pharmacology: On a broader scale, dithiocarbamates are recognized for their biological activity, including the ability to act as enzyme inhibitors. nih.gov This property is the basis for some of their applications in medicine and agriculture. nih.gov Research into the specific interactions of this compound with biological systems could reveal new biochemical applications or provide a deeper understanding of its mechanism of action as a biocide.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing DCDIC in laboratory settings?
Synthesis of DCDIC requires controlled conditions due to its reactive cyanodithioimidocarbonate group. A common approach involves reacting carbon disulfide with cyanamide under alkaline conditions, followed by sodium salt formation. Characterization should include:
- FT-IR spectroscopy to confirm the presence of C≡N and C=S bonds.
- Elemental analysis to verify stoichiometry.
- X-ray crystallography for structural elucidation (if crystalline forms are obtained).
Environmental monitoring protocols from the U.S. EPA highlight the need for inert atmospheres during synthesis to prevent decomposition .
Basic: What analytical techniques are validated for quantifying DCDIC in environmental matrices?
Quantification in environmental samples (e.g., water, soil) typically employs:
- High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection (λ = 250–280 nm).
- Mass spectrometry (MS) for trace-level detection, especially in complex matrices.
The U.S. Geological Survey recommends coupling these methods with solid-phase extraction to improve sensitivity and reduce matrix interference .
Advanced: How can researchers investigate pH-dependent decomposition pathways and cyanide release kinetics of DCDIC?
To study decomposition:
- Design pH-controlled batch experiments (e.g., pH 3–10) with DCDIC solutions, monitoring cyanide release via ion-selective electrodes or spectrophotometric methods (e.g., König reaction).
- Use kinetic modeling (e.g., pseudo-first-order rate constants) to correlate degradation rates with pH.
Evidence of cyanide release under acidic conditions necessitates strict containment protocols to mitigate toxicity risks .
Advanced: How should discrepancies in reported toxicity values (e.g., LD50) across studies be addressed?
Discrepancies may arise from variations in test organisms, exposure routes, or analytical methods. To resolve these:
- Conduct comparative meta-analyses of existing data, stratifying by experimental conditions.
- Replicate key studies under standardized protocols (e.g., OECD guidelines) to isolate confounding variables.
- Validate findings using alternative assays (e.g., in vitro cytotoxicity tests vs. in vivo models) .
Basic: What safety protocols are critical when handling DCDIC in laboratory environments?
- Use fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal exposure.
- Implement cyanide detection systems in workspaces due to decomposition risks.
- Follow California Proposition 65 guidelines for maximum allowable dose levels (MADLs) to ensure compliance with regulatory thresholds .
Advanced: How can researchers design experiments to evaluate DCDIC’s role in catalytic or coordination chemistry?
- Employ spectroscopic techniques (e.g., NMR, EPR) to study ligand exchange dynamics in transition metal complexes.
- Conduct kinetic studies under varying temperatures and pressures to assess catalytic efficiency.
- Cross-reference findings with computational models (e.g., DFT calculations) to validate reaction mechanisms .
Basic: What environmental monitoring strategies are recommended for detecting DCDIC in aquatic ecosystems?
- Deploy passive samplers (e.g., POCIS) for continuous monitoring in water bodies.
- Combine HPLC-MS/MS with isotope dilution to enhance accuracy in quantifying low concentrations.
- Prioritize sampling near agricultural or industrial sites where DCDIC is historically used .
Advanced: How can mechanistic studies on DCDIC’s interactions with biological macromolecules be structured?
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins/enzymes.
- Apply molecular docking simulations to predict interaction sites.
- Validate in silico results with in vitro assays (e.g., enzyme inhibition studies) to establish biological relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
